3-(1-Naphthyl)propionyl chloride
Description
3-(1-Naphthyl)propionyl chloride is an aromatic acyl chloride derivative characterized by a naphthalene ring substituted at the 1-position with a propionyl chloride group (-COCl). Acyl chlorides like this are pivotal intermediates in organic synthesis, enabling the introduction of acyl groups into target molecules via nucleophilic acyl substitution .
Properties
IUPAC Name |
3-naphthalen-1-ylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZVRDDPHGQMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Naphthyl)propionyl chloride can be synthesized through the reaction of 3-(1-naphthyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl3) to form ketones.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-(1-naphthyl)propionic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 3-(1-naphthyl)propionic acid.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation reactions.
Aqueous Base (e.g., NaOH): Used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Ketones: Formed by Friedel-Crafts acylation with aromatic compounds.
3-(1-Naphthyl)propionic Acid: Formed by hydrolysis.
Scientific Research Applications
3-(1-Naphthyl)propionyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in the modification of biomolecules for studying their functions and interactions.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)propionyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is utilized in various synthetic transformations to introduce the 3-(1-naphthyl)propionyl moiety into target molecules.
Comparison with Similar Compounds
Structural and Electronic Effects
Key Substituent Variations:
| Compound | Substituent | Molecular Weight | Electronic Effect | Steric Effect |
|---|---|---|---|---|
| 3-(1-Naphthyl)propionyl chloride* | 1-Naphthyl | ~214.66† | Resonance donation (aromatic) | High (bulky naphthyl) |
| 3-(4-Methoxyphenyl)propionyl chloride | 4-Methoxyphenyl | 198.65 | Electron-donating (-OCH₃) | Moderate (planar aryl) |
| 3-(4-Nitrophenyl)propionyl chloride | 4-Nitrophenyl | 213.62 | Electron-withdrawing (-NO₂) | Moderate (planar aryl) |
| 3-(2-Thienyl)propionyl chloride | 2-Thienyl (heteroaromatic) | 174.63 | Moderate electron-withdrawal | Low (small heterocycle) |
| 3-(3-Bromophenyl)propionyl chloride | 3-Bromophenyl | 247.52 | Weak electron-withdrawing (-Br) | Moderate (halogen bulk) |
Notes:
- *Predicted: Data inferred from analogs; †Calculated based on molecular formula C₁₃H₁₁ClO.
- Electronic effects dictate electrophilicity: Nitro groups enhance reactivity (strong electron withdrawal), while methoxy groups reduce it .
- Steric effects : Bulky naphthyl groups may hinder nucleophilic attack compared to smaller substituents .
Comparative Reaction Efficiency :
Biological Activity
3-(1-Naphthyl)propionyl chloride, also known as 1-naphthyl propionyl chloride, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHClO
- CAS Number : 99124-56-8
- Molecular Weight : 220.67 g/mol
This compound is characterized by the presence of a naphthalene ring, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. It can modify proteins and enzymes through acylation, potentially impacting various biochemical pathways. This modification can lead to alterations in enzyme activity, protein stability, and interactions with other biomolecules.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that it can inhibit the activity of certain serine proteases, which are crucial for various physiological processes including digestion and immune response. The inhibition mechanism is likely due to the compound's ability to form covalent bonds with the active site of these enzymes.
Study on Antimicrobial Activity
A notable study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 0.5 mg/mL for S. aureus, suggesting potential applications in antimicrobial therapies.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | >2 |
| Pseudomonas aeruginosa | >2 |
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. These studies revealed that at lower concentrations (up to 10 µM), the compound did not exhibit significant cytotoxic effects on human cell lines. However, at higher concentrations (above 50 µM), a marked decrease in cell viability was observed, indicating a dose-dependent cytotoxic effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
